

# A Comparative Analysis of FM-381 and Upadacitinib: A Guide for Researchers

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Compound of Interest		
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In the landscape of kinase inhibitor research, particularly within the Janus kinase (JAK) family, both highly selective tool compounds and clinically approved drugs offer valuable insights. This guide provides a comparative analysis of **FM-381**, a potent and selective covalent inhibitor of JAK3, and upadacitinib, a clinically approved selective JAK1 inhibitor. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform their studies in immunology, inflammation, and beyond.

## **Mechanism of Action and Target Selectivity**

Both **FM-381** and upadacitinib are small molecule inhibitors targeting members of the JAK family of tyrosine kinases, which are crucial for cytokine signaling. However, they exhibit distinct selectivity profiles and mechanisms of inhibition.

**FM-381** is a covalent reversible inhibitor that displays high potency and selectivity for JAK3.[1] [2][3] It achieves this by targeting a unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][2] This covalent binding mechanism contributes to its high potency.

Upadacitinib is an ATP-competitive inhibitor that is selective for JAK1.[4][5][6][7] By binding to the ATP-binding site of JAK1, it prevents the phosphorylation of the kinase and subsequent downstream signaling.[8][9] Its selectivity for JAK1 is a key feature that has been explored for therapeutic benefit in various inflammatory conditions.[10][11]

## **Data Presentation: In Vitro Inhibitory Activity**



The following tables summarize the in vitro inhibitory activity of **FM-381** and upadacitinib against the four members of the JAK family. It is important to note that the data presented here are compiled from different studies and the experimental conditions may vary.

Table 1: FM-381 In Vitro Inhibitory Activity against JAK Family Kinases

Target	IC50 (nM)	Selectivity over JAK3
JAK3	0.154[1]	1-fold
JAK1	63.14	410-fold[1]
JAK2	415.8	2700-fold[1]
TYK2	554.4	3600-fold[1]

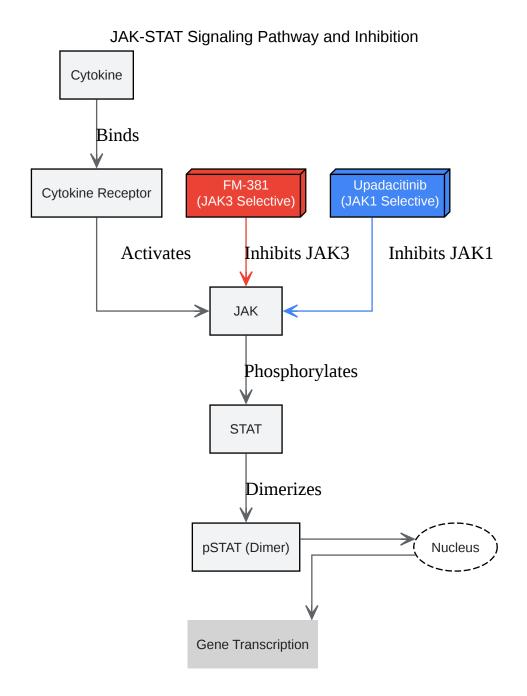
Table 2: Upadacitinib In Vitro Inhibitory Activity against JAK Family Kinases

Target	IC50 (nM) - Enzymatic Assay	IC50 (nM) - Cellular Assay
JAK1	43[10]	14[8]
JAK2	120[6]	593[8]
JAK3	2300[6]	>1820
TYK2	4700[6]	>2660

## **Signaling Pathway Inhibition**

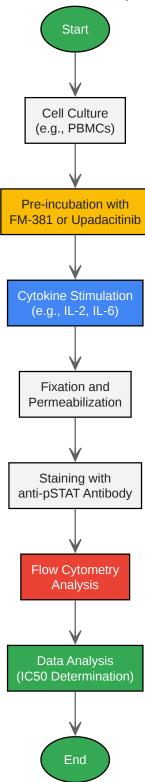
Both **FM-381** and upadacitinib function by inhibiting the JAK-STAT signaling pathway, a critical pathway for the transduction of signals from numerous cytokine and growth factor receptors. By blocking the kinase activity of specific JAKs, these inhibitors prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. The differential selectivity of **FM-381** for JAK3 and upadacitinib for JAK1 means they modulate the signaling of different sets of cytokines.







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